2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile
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Overview
Description
2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile is an organic compound that features a thiazole ring substituted with a difluorophenyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of 2,6-difluorobenzyl cyanide with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-120°C to facilitate the formation of the thiazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorophenylacetonitrile
- 2,4-Difluorophenylacetonitrile
- 2,5-Difluorophenylacetonitrile
Uniqueness
2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile is unique due to the presence of both the thiazole ring and the difluorophenyl group, which confer specific chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications compared to other similar compounds that may lack one of these features.
Properties
IUPAC Name |
2-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2S/c12-7-2-1-3-8(13)11(7)9-6-16-10(15-9)4-5-14/h1-3,6H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMZUCDCCOSIMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CSC(=N2)CC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431074 |
Source
|
Record name | 2-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184839-29-0 |
Source
|
Record name | 2-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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